molecular formula C13H14O10 B12312086 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12312086
M. Wt: 330.24 g/mol
InChI Key: CXNFDJSOAJNKSU-UHFFFAOYSA-N
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Description

6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a phenolic compound and introduce the carboxyl and hydroxyl groups through a series of reactions including hydroxylation, carboxylation, and glycosylation. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to facilitate the synthesis. For example, engineered Escherichia coli can be used in a two-stage process involving hydroxylation and decarboxylation to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antioxidant activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of multiple hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14O10

Molecular Weight

330.24 g/mol

IUPAC Name

6-(5-carboxy-2-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H14O10/c14-5-2-1-4(11(18)19)3-6(5)22-13-9(17)7(15)8(16)10(23-13)12(20)21/h1-3,7-10,13-17H,(H,18,19)(H,20,21)

InChI Key

CXNFDJSOAJNKSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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